molecular formula C18H19N3 B8742419 N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine CAS No. 827031-19-6

N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine

Cat. No.: B8742419
CAS No.: 827031-19-6
M. Wt: 277.4 g/mol
InChI Key: ZXKCLECYMVGCNR-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a quinazoline core structure with specific substituents at the nitrogen and carbon positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution Reactions: The introduction of the N-(4-ethylphenyl) and N,2-dimethyl groups can be achieved through nucleophilic substitution reactions. This involves reacting the quinazoline core with appropriate alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the quinazoline core can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkylating agents, halogenating agents, and bases such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives.

Scientific Research Applications

N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

    Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Quinazolinamine, N-(4-ethylphenyl)-2-methyl-
  • 7-chloro-N-(2-methylbenzyl)-4-quinazolinamine

Comparison

Compared to similar compounds, N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine may exhibit unique biological activities due to its specific substituents. The presence of the N-(4-ethylphenyl) and N,2-dimethyl groups can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

827031-19-6

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N,2-dimethylquinazolin-4-amine

InChI

InChI=1S/C18H19N3/c1-4-14-9-11-15(12-10-14)21(3)18-16-7-5-6-8-17(16)19-13(2)20-18/h5-12H,4H2,1-3H3

InChI Key

ZXKCLECYMVGCNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from (4-ethyl-phenyl)-(2-methyl-quinazolin-4-yl)-amine (122 mg, 0.46 mmol) and methyl iodide (0.2 ml, 3.25 mmol) by a procedure similar to example 36. 1H NMR (CDCl3): 7.74 (d, J=8.1 Hz, 1H), 7.54-7.49 (m, 1H), 7.19 (d, J=8.4 Hz, 2H), 7.09-6.92 (m, 4H), 3.61 (s, 3H), 2.73-2.63 (m, 5H), 1.26 (d, J=7.5 Hz, 3H).
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One

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